molecular formula C11H17NO3 B14257879 2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol CAS No. 419563-68-1

2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B14257879
CAS No.: 419563-68-1
M. Wt: 211.26 g/mol
InChI Key: CWOCQEFLOGIWAS-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol is an organic compound with the molecular formula C10H15NO3. It is a white crystalline powder that is soluble in water and ethanol. This compound is known for its use in various biochemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol typically involves the reduction of the corresponding nitro compound or catalytic hydrogenation. One common method includes the reaction of 4-nitrobenzyl chloride with formaldehyde and subsequent reduction using hydrogen gas in the presence of a palladium catalyst. The reaction conditions usually involve moderate temperatures and pressures to ensure the complete reduction of the nitro group to an amino group.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of activated carbon or other filtration methods is employed to purify the final product, ensuring it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinones, while reduction with sodium borohydride can produce secondary amines.

Scientific Research Applications

2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a reducing agent, participating in redox reactions that modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(hydroxymethyl)propane-1,3-diol: Known for its buffering capacity in biochemical assays.

    2-Methyl-1,3-propanediol: Used in polymer and coating applications.

    2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Employed in the synthesis of resins and plasticizers.

Uniqueness

2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its role as a reducing agent further distinguish it from similar compounds.

Properties

CAS No.

419563-68-1

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-[(4-aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C11H17NO3/c12-10-3-1-9(2-4-10)5-11(6-13,7-14)8-15/h1-4,13-15H,5-8,12H2

InChI Key

CWOCQEFLOGIWAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CO)(CO)CO)N

Origin of Product

United States

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